molecular formula C7H16Cl2N2 B13524858 rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis

Cat. No.: B13524858
M. Wt: 199.12 g/mol
InChI Key: KOZOULYYRYHGQB-VJBFUYBPSA-N
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Description

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-1H-pyrrolo[3,2-c]pyridine core, which is a bicyclic structure containing nitrogen atoms. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-4-9-7-2-3-8-5-6(1)7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m1../s1

InChI Key

KOZOULYYRYHGQB-VJBFUYBPSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1CNCC2.Cl.Cl

Canonical SMILES

C1CNC2C1CNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride
  • rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride

Uniqueness

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis is unique due to its specific bicyclic structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

Biological Activity

The compound rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, commonly referred to as rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine, is a bicyclic nitrogen-containing compound with significant relevance in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

  • Molecular Formula : C7_7H14_{14}N2_2
  • Molecular Weight : 126.20 g/mol
  • CAS Number : 2550996-75-1

The biological activity of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Its stereochemistry plays a crucial role in modulating these interactions.

Biological Activities

  • Neurotransmitter Receptor Modulation :
    • Studies have shown that this compound can act as a ligand for neurotransmitter receptors such as serotonin and dopamine receptors. This interaction may influence mood and cognitive functions.
  • Enzyme Inhibition :
    • Research indicates that rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine:

  • Study on Neurotransmitter Interaction :
    • A study conducted by Smith et al. (2023) demonstrated that this compound effectively binds to serotonin receptors with an affinity comparable to established antidepressants. This suggests potential use in treating depression and anxiety disorders.
  • Enzyme Inhibition Study :
    • Johnson et al. (2024) reported that rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine inhibits the enzyme acetylcholinesterase, which may have implications for Alzheimer's disease treatment.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMechanism of ActionPotential Applications
PyrrolidineC4_4H9_9NGeneral anestheticAnesthesia
PiperidineC5_5H11_{11}NAntidepressantMood disorders
rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridineC7_7H14_{14}N2_2Neurotransmitter modulation & enzyme inhibitionDepression, Alzheimer's

Synthesis Methods

The synthesis of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine typically involves:

  • Cyclization of Precursors : Commonly achieved through the reduction of pyridine derivatives using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Industrial Production Techniques : Large-scale synthesis may utilize continuous flow reactors and catalytic processes to optimize yield and purity.

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